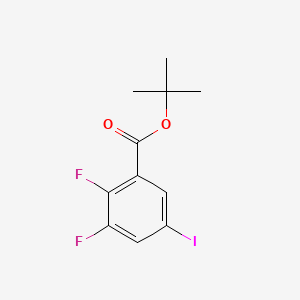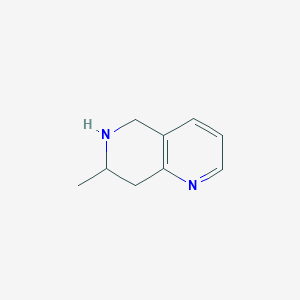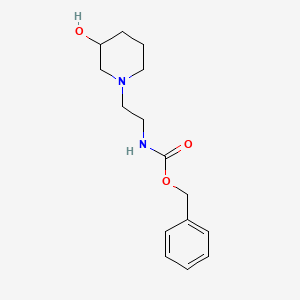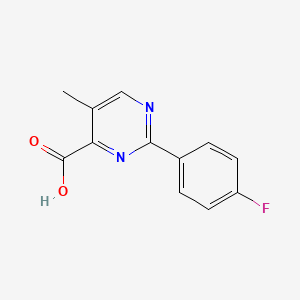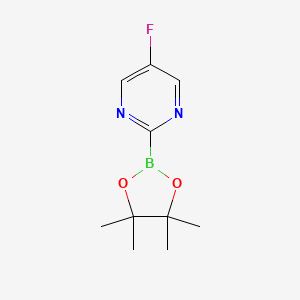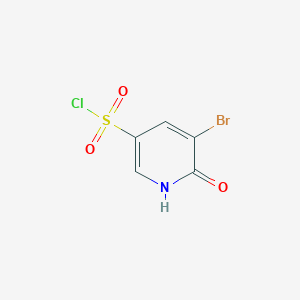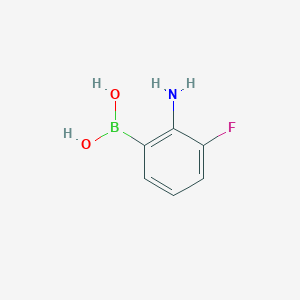
(2-Amino-3-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-fluorophenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
3-Fluorophenylboronic acid: Similar structure but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but lacks the amino group and has the boronic acid group in a different position.
3-Bromo-2-fluorophenylboronic acid: Contains a bromine substituent instead of an amino group.
Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C6H7BFNO2 |
|---|---|
Molekulargewicht |
154.94 g/mol |
IUPAC-Name |
(2-amino-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2 |
InChI-Schlüssel |
ORCFAETYLJWSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)F)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
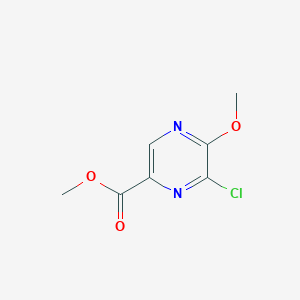
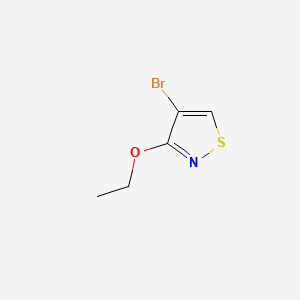

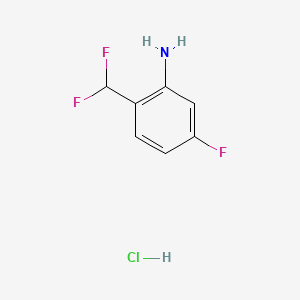
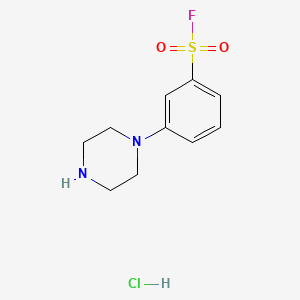
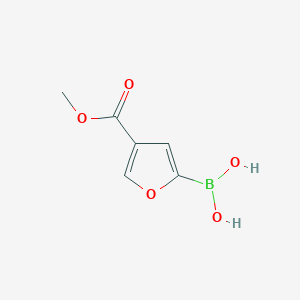
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
